molecular formula C6H9ClF3NO2 B2980030 (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1807887-90-6

(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B2980030
CAS No.: 1807887-90-6
M. Wt: 219.59
InChI Key: WRWPZFUIFXLHEJ-MMALYQPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral pyrrolidine derivative characterized by a trifluoromethyl (-CF₃) substituent at the 4-position and a carboxylic acid group at the 3-position of the pyrrolidine ring, with hydrochloride salt formation enhancing solubility and stability. Its stereochemistry, (3R,4R), distinguishes it from diastereomers such as (3R,4S) or (3S,4R) configurations, which can significantly influence biological activity and physicochemical properties . This compound is primarily utilized as a building block in medicinal chemistry, particularly in the synthesis of protease inhibitors, receptor antagonists, and other bioactive molecules .

Properties

IUPAC Name

(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)4-2-10-1-3(4)5(11)12;/h3-4,10H,1-2H2,(H,11,12);1H/t3-,4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWPZFUIFXLHEJ-MMALYQPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(F)(F)F)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(F)(F)F)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available pyrrolidine derivatives.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Chiral Resolution: The chiral centers are established through asymmetric synthesis or chiral resolution techniques, often employing chiral catalysts or auxiliaries.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Optimized Reaction Conditions: Precise control of temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, converting the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Trifluoromethyl iodide in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups like halides or alkyl groups.

Chemistry:

    Building Block: Used as a precursor in the synthesis of complex organic molecules.

    Chiral Catalyst: Employed in asymmetric synthesis to produce enantiomerically pure compounds.

Biology and Medicine:

    Pharmaceuticals: Incorporated into drug molecules to enhance their pharmacokinetic properties, such as bioavailability and metabolic stability.

    Enzyme Inhibitors: Acts as a scaffold for designing enzyme inhibitors, particularly in the development of antiviral and anticancer agents.

Industry:

    Agrochemicals: Utilized in the synthesis of agrochemicals to improve their efficacy and environmental stability.

    Materials Science: Applied in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride depends on its application:

    Pharmaceuticals: It interacts with specific molecular targets, such as enzymes or receptors, to modulate their activity. The trifluoromethyl group enhances binding affinity and selectivity.

    Enzyme Inhibition: The compound binds to the active site of enzymes, blocking substrate access and inhibiting enzyme activity. This is crucial in the design of drugs targeting specific enzymes involved in disease pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and synthetic parameters of (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride and related pyrrolidine derivatives:

Compound Name Substituent Molecular Formula Molecular Weight Configuration Yield (%) Purity (%) Reference
(3R,4R)-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride 2-(Trifluoromethyl)phenyl C₁₂H₁₃ClF₃NO₂ 295.69 (3R,4R) - -
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-ureido-pyrrolidine-3-carboxylic acid 1,3-Benzodioxol-5-yl C₂₂H₂₂F₃N₃O₅ 466.43 (±)-(3R,4S) 68 >99
(±)-(3R,4S)-1-Methyl-4-(1-methylindol-3-yl)-3-ureido-pyrrolidine-3-carboxylic acid 1-Methyl-1H-indol-3-yl C₂₄H₂₅F₃N₄O₃ 474.48 (±)-(3R,4S) 76 >99
trans-4-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride 3-(Trifluoromethyl)phenyl C₁₂H₁₂ClF₃NO₂ 295.69 (3S,4R) - -
(3S,4R)-4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride 3-Methoxyphenyl C₁₂H₁₆ClNO₃ 257.71 (3S,4R) - >95
(3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride 2,5-Dichlorophenyl C₁₁H₁₁Cl₂NO₂ 250.13 (3R,4S) - -

Stereochemical Differences

The (3R,4R) configuration of the target compound contrasts with diastereomers such as (3R,4S) (e.g., compounds in ) and (3S,4R) (e.g., ). For example, trans-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride (3S,4R) shares the same molecular weight as the target (295.69) but exhibits distinct spatial arrangement, which may alter receptor binding or metabolic stability .

Substituent Effects

  • Trifluoromethyl (-CF₃): The electron-withdrawing nature of -CF₃ increases the acidity of the carboxylic acid group (pKa ~1.5–2.5) compared to non-fluorinated analogs, enhancing solubility in polar solvents .
  • Halogenated Derivatives : Dichlorophenyl-substituted analogs () exhibit higher density (1.331 g/cm³) and melting points due to stronger intermolecular interactions .

Biological Activity

(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with a trifluoromethyl group that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C6H8ClF3N O2
  • Molecular Weight : 219.59 g/mol
  • CAS Number : 1260759-01-0

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially disrupting normal cellular functions.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways that are crucial for cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease models.

Biological Activity Data

Biological Activity Observed Effects Reference
Enzyme InhibitionReduced enzyme activity in vitro
Antimicrobial EffectsInhibition of bacterial growth
CytotoxicityInduced apoptosis in cancer cells

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A recent study demonstrated that this compound exhibited significant antimicrobial activity against various strains of bacteria. The compound was tested at concentrations ranging from 10 μM to 100 μM, showing a dose-dependent inhibition of bacterial growth, particularly against Gram-positive bacteria.
  • Cytotoxicity in Cancer Models :
    • Research conducted on cancer cell lines indicated that the compound induces apoptosis through mitochondrial pathways. In a study involving FaDu hypopharyngeal tumor cells, the compound showed cytotoxic effects with an IC50 value of approximately 50 μM, suggesting its potential as an anticancer agent.
  • Enzyme Interaction Studies :
    • Investigations into the mechanism of action revealed that this compound inhibits specific enzymes involved in key metabolic pathways. For instance, it was found to inhibit the secretion of certain virulence factors in pathogenic bacteria, indicating its potential application in treating bacterial infections.

Q & A

Basic: What synthetic strategies are recommended for achieving high enantiomeric purity in (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride?

Methodological Answer:
Enantiomeric purity is critical for pharmacological activity. Key strategies include:

  • Chiral Catalysts : Use of palladium or copper catalysts in asymmetric synthesis to control stereochemistry during cyclization steps, as demonstrated in pyridine/pyrrolidine derivatives .
  • Protecting Groups : Employ tert-butoxycarbonyl (Boc) or similar groups to preserve stereochemical integrity during functionalization (e.g., carboxylic acid activation) .
  • Purification : Reverse-phase HPLC or chiral column chromatography to isolate enantiomers. Validate purity via 1H^1H-NMR and polarimetry .

Advanced: How can computational modeling resolve discrepancies in the compound’s solubility and bioavailability predictions?

Methodological Answer:
Conflicting solubility data often arise from varying experimental conditions (pH, solvents). To address this:

  • Molecular Dynamics (MD) Simulations : Model solvation free energy in aqueous buffers (e.g., PBS at pH 7.4) to predict solubility trends .
  • Crystallographic Analysis : Compare experimental crystal structures (e.g., Cambridge Structural Database entries) with computed electrostatic potential maps to identify hydrogen-bonding interactions affecting solubility .
  • In Silico ADMET : Use tools like SwissADME to cross-validate bioavailability predictions against experimental partition coefficients (LogP) .

Basic: What analytical techniques are essential for characterizing the stereochemistry of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration, as shown for related pyrrolidine derivatives (e.g., (2S,3R,4R,5R)-3,4-dihydroxyproline) .
  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR with NOESY/ROESY to confirm stereochemical assignments via coupling constants and nuclear Overhauser effects .
  • Circular Dichroism (CD) : Compare experimental CD spectra with simulated spectra from density functional theory (DFT) calculations .

Advanced: How can conflicting data on metabolic stability be addressed during preclinical evaluation?

Methodological Answer:

  • Isotope-Labeled Studies : Use 19F^{19}F-NMR or LC-MS with 13C^{13}C-labeled analogs to track metabolic pathways and identify unstable functional groups (e.g., trifluoromethyl) .
  • Enzyme Inhibition Assays : Test interactions with cytochrome P450 isoforms (CYP3A4, CYP2D6) using human liver microsomes to clarify contradictory stability results .
  • Species-Specific Variability : Compare metabolic profiles across species (e.g., rat vs. human hepatocytes) to contextualize discrepancies .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride salt aerosols .
  • Protective Equipment : Wear nitrile gloves (EN374-compliant) and safety goggles to prevent skin/eye contact. Avoid incompatible materials (e.g., strong acids) during synthesis .
  • Waste Management : Neutralize acidic byproducts before disposal and segregate halogenated waste per local regulations .

Advanced: What strategies optimize the compound’s stability under varying pH conditions for in vitro assays?

Methodological Answer:

  • pH-Rate Profiling : Conduct kinetic studies across pH 1–10 to identify degradation hotspots (e.g., hydrolysis of the pyrrolidine ring) .
  • Excipient Screening : Test stabilizers like cyclodextrins or PEG derivatives to shield labile groups (e.g., carboxylic acid) in buffer systems .
  • Lyophilization : Freeze-dry the hydrochloride salt to enhance long-term storage stability, validated via accelerated stability testing (40°C/75% RH for 6 months) .

Basic: How is the compound’s bioactivity validated against off-target receptors?

Methodological Answer:

  • Radioligand Binding Assays : Screen against panels of GPCRs, ion channels, and kinases (e.g., Eurofins CEREP panel) to assess selectivity .
  • Dose-Response Curves : Calculate IC50_{50} values for primary vs. off-target effects. Use statistical tools (e.g., GraphPad Prism) to resolve false positives .
  • Structural Analog Comparison : Compare activity with derivatives lacking the trifluoromethyl group to identify pharmacophore contributions .

Advanced: How do crystallographic studies inform salt form selection for improved pharmacokinetics?

Methodological Answer:

  • Polymorph Screening : Use high-throughput crystallization to identify stable hydrochloride vs. free base forms. Prioritize forms with high melting points (>200°C) for thermal stability .
  • Salt Disproportionation Tests : Evaluate pH-solubility profiles to prevent conversion to free acid in physiological conditions .
  • Co-Crystal Engineering : Co-crystallize with coformers (e.g., succinic acid) to enhance dissolution rates without altering bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.